1-Acetyl-2,3-dihydroquinolin-4(1h)-one

Description

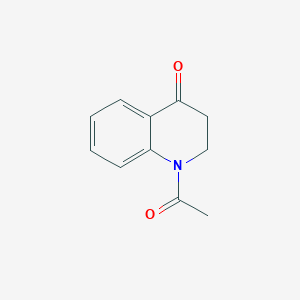

Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-2,3-dihydroquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCBVPABAPSIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298982 | |

| Record name | 1-acetyl-2,3-dihydroquinolin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64142-63-8 | |

| Record name | NSC127317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-acetyl-2,3-dihydroquinolin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is most commonly achieved through the N-acetylation of the parent compound, 2,3-dihydroquinolin-4(1H)-one. A typical laboratory-scale synthesis involves the reaction of 2,3-dihydroquinolin-4(1H)-one with an acetylating agent such as acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acidic byproduct.

For instance, the synthesis of halogen-substituted 1-acetyl derivatives has been described, providing a procedural basis for the synthesis of the unsubstituted title compound. rsc.org In a representative procedure, the precursor, a substituted 2,3-dihydroquinolin-4(1H)-one, is dissolved in a suitable solvent, and the acetylating agent is added, often under controlled temperature conditions to manage the reaction's exothermicity. The reaction progress can be monitored using techniques like thin-layer chromatography. Upon completion, the product is typically isolated by pouring the reaction mixture into water, followed by extraction with an organic solvent. Purification is then carried out, commonly through recrystallization or column chromatography, to yield the pure 1-acetylated product. google.com

Chemical Properties

1-Acetyl-2,3-dihydroquinolin-4(1H)-one is a solid at room temperature and possesses distinct chemical properties that are a composite of its constituent functional groups: the N-acetylated amide, the ketone, and the aromatic ring.

Interactive Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Melting Point | 91-93 °C |

| Boiling Point | 422.7±34.0 °C at 760 mmHg |

| Density | 1.2±0.1 g/cm³ |

| Flash Point | 213.2±18.0 °C |

| pKa (Acidity Coefficient) | -1.62±0.20 |

Note: The presented data is based on available literature and may vary slightly depending on the experimental conditions.

The reactivity of this compound is influenced by the interplay of its functional groups. The acetyl group on the nitrogen atom can be susceptible to hydrolysis under acidic or basic conditions, which would regenerate the parent 2,3-dihydroquinolin-4(1H)-one. The ketone at the 4-position can undergo various classical carbonyl reactions, such as reduction to an alcohol or reaction with nucleophiles. The aromatic ring can participate in electrophilic substitution reactions, with the substitution pattern being directed by the existing substituents.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Acetyl 2,3 Dihydroquinolin 4 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

1D NMR (¹H, ¹³C, ¹⁵N) Spectral Assignment and Interpretation

One-dimensional NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) NMR, offers a fundamental understanding of the molecular structure of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For this compound, the spectrum would exhibit characteristic signals for the acetyl group, the aliphatic protons of the dihydroquinolinone ring, and the aromatic protons. The acetyl protons (CH₃) typically appear as a sharp singlet in the upfield region. The methylene (B1212753) protons at positions C2 and C3 would likely appear as triplets, assuming coupling to each other, in the aliphatic region of the spectrum. The aromatic protons on the benzene (B151609) ring would present as a more complex set of multiplets in the downfield region.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. In this compound, separate signals are expected for the acetyl methyl carbon, the two carbonyl carbons (one from the acetyl group and one from the ketone at C4), the two aliphatic carbons (C2 and C3), and the six carbons of the aromatic ring. The chemical shifts of the carbonyl carbons are the most downfield, providing clear diagnostic markers. nih.gov Analysis of related 2,3-dihydroquinazolin-4(1H)-one structures shows carbonyl carbons appearing around 163-172 ppm. acgpubs.org

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can offer valuable insight into the electronic environment of the nitrogen atom within the heterocyclic ring. For this compound, the nitrogen atom is part of an amide functional group. The chemical shift would be influenced by the electron-withdrawing acetyl group. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and inverse gated decoupling can be employed to acquire ¹⁵N NMR spectra and confirm the nature of the nitrogen environment. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Data for the 2,3-Dihydroquinolin-4(1H)-one Scaffold

Note: The following data is representative and compiled from analyses of closely related quinolinone structures. Actual chemical shifts for this compound may vary based on solvent and experimental conditions.

| Atom Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| Acetyl (CH₃) | ~2.2 (s, 3H) | ~25 |

| Acetyl (C=O) | - | ~169 |

| C2 (-CH₂-) | ~4.0 (t, 2H) | ~40 |

| C3 (-CH₂-) | ~2.8 (t, 2H) | ~38 |

| C4 (C=O) | - | ~195 |

| C4a (Quaternary) | - | ~120 |

| C5-C8 (Aromatic) | ~7.0-8.0 (m, 4H) | ~115-140 |

| C8a (Quaternary) | - | ~140 |

2D NMR Techniques (COSY, HMQC, HMBC, TOCSY) for Connectivity and Stereochemical Analysis

Two-dimensional NMR techniques are indispensable for unambiguously assigning ¹H and ¹³C signals and confirming the covalent structure of the molecule.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak in the COSY spectrum would confirm the coupling between the methylene protons at the C2 and C3 positions, establishing the -CH₂-CH₂- structural fragment. youtube.comyoutube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques map direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu This allows for the definitive assignment of each carbon signal that bears protons. For example, the triplet at ~4.0 ppm in the ¹H spectrum can be directly correlated to the aliphatic carbon signal at ~40 ppm in the ¹³C spectrum, assigning it to C2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular skeleton by revealing long-range correlations (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com Key HMBC correlations for this compound would include:

A correlation from the acetyl protons to the amide carbonyl carbon.

Correlations from the C2 protons to the C4 ketone carbon and the C8a aromatic carbon.

Correlations from the aromatic protons to various quaternary and protonated carbons in the benzene ring, confirming the fusion of the rings.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a given spin system, even if they are not directly coupled. wisc.edu In this molecule, a TOCSY experiment would show correlations between all the aromatic protons (C5-H to C8-H), helping to delineate the entire aromatic spin system. researchgate.net

Mass Spectrometry (MS) Techniques (e.g., HRMS, FABMS, EI) for Molecular Formula Determination

Mass spectrometry is used to determine the molecular weight and formula of a compound with high accuracy. High-Resolution Mass Spectrometry (HRMS) is particularly powerful for deducing the elemental composition. nih.gov

For this compound (C₁₁H₁₁NO₂), the calculated exact mass is 189.0790 g/mol . An HRMS experiment, often using Electrospray Ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ at m/z 189.0790. Observing this mass with high precision (typically within 5 ppm) confirms the molecular formula. acgpubs.orggeomar.de

Different ionization techniques can provide complementary information. Electron Ionization (EI) often leads to extensive fragmentation, which can be useful for structural analysis. A likely fragmentation pathway for this compound would involve the loss of a ketene molecule (CH₂=C=O, 42 Da) from the N-acetyl group, or the loss of the entire acetyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound is dominated by strong absorptions from its two carbonyl groups.

The key vibrational frequencies are:

Amide C=O Stretch: The N-acetyl group introduces a strong amide carbonyl absorption. This band is typically observed in the range of 1680-1710 cm⁻¹. nih.gov

Ketone C=O Stretch: The ketone at the C4 position gives rise to another strong carbonyl absorption, typically around 1680-1690 cm⁻¹. The conjugation with the aromatic ring can influence this frequency.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups are found just below 3000 cm⁻¹. libretexts.org

C=C Aromatic Stretching: Vibrations from the carbon-carbon bonds within the benzene ring typically result in several absorptions in the 1400-1600 cm⁻¹ region. pressbooks.pub

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ketone C=O (C4) | Stretch | ~1685 | Strong |

| Amide C=O (Acetyl) | Stretch | ~1700 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Variable |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not prominently available, analysis of the very closely related derivative, 1-Benzyl-2,3-dihydroquinolin-4(1H)-one, offers significant insight. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from its conjugated system, which includes the benzene ring fused to the α,β-unsaturated enone-like system.

Studies on halogen-substituted 1-acetyl-2,3-dihydroquinolin-4(1H)-ones have recorded their UV spectra. rsc.org The primary electronic transitions expected are:

π → π transitions:* These high-energy transitions are associated with the aromatic system and the conjugated enone moiety, typically resulting in strong absorption bands in the UV region.

n → π transitions:* This lower-energy transition involves the promotion of a non-bonding electron from the oxygen of the carbonyl groups to an anti-bonding π* orbital. These absorptions are generally weaker and appear at longer wavelengths.

The specific λ(max) values depend on the solvent used but provide a characteristic fingerprint of the compound's electronic structure. Information regarding the fluorescence properties of this specific compound is not widely documented in the cited literature.

Electrochemical Characterization

The electrochemical behavior of this compound is primarily dictated by the presence of the α,β-unsaturated ketone moiety within its bicyclic structure. While specific studies on the electrochemical characterization of this exact molecule are not extensively documented in the reviewed literature, its electrochemical properties can be inferred from the well-established behavior of analogous systems, particularly cyclic α,β-unsaturated ketones and N-acylated quinoline (B57606) derivatives.

The core electrochemical process anticipated for this compound is the reduction of the enone system. The electrochemical reduction of α,β-unsaturated ketones has been a subject of detailed investigation. capes.gov.br Generally, this process can proceed via a one-electron or two-electron pathway, depending on the experimental conditions such as the solvent, pH, and the nature of the electrode. The initial step typically involves the transfer of an electron to the lowest unoccupied molecular orbital (LUMO) of the molecule, generating a radical anion. This intermediate can then undergo further reactions, such as protonation, dimerization, or the acceptance of a second electron.

In protic media, the electrochemical 1,4-reduction of α,β-unsaturated ketones to the corresponding saturated ketones is a common outcome. rsc.orgnih.gov This sustainable method can utilize inexpensive additives like ammonium chloride and methanol as hydrogen sources, proceeding smoothly at ambient temperature. rsc.orgnih.gov For this compound, this would correspond to the reduction of the C2-C3 double bond.

The N-acetyl group is expected to influence the electrochemical behavior of the molecule. The electron-withdrawing nature of the acetyl group can affect the electron density of the quinoline ring system, potentially making the reduction of the enone moiety more facile by lowering the energy of the LUMO. Studies on the electrochemical oxidation of N-acyldopamines have shown that the N-acyl group plays a significant role in the reaction pathways of the resulting quinones. nih.gov While this is an oxidation process, it highlights the electronic influence of N-acyl substituents.

The general electrochemical behavior of related compounds can be summarized in the following table, which provides an illustrative overview of the expected reduction potentials for key functional groups. It is important to note that these are typical ranges and the exact potentials for this compound and its derivatives would need to be determined experimentally.

| Compound/Functional Group | Electrochemical Process | Typical Potential Range (V vs. reference electrode) | Supporting Evidence |

| α,β-Unsaturated Ketones | 1,4-Reduction | Varies depending on structure and conditions | capes.gov.brrsc.orgnih.gov |

| Cyclic Ketones | Deoxygenative Reduction | Dependent on complexing agents | rsc.org |

| Quinoline Derivatives | C-H Acylation | Not a reduction process | chemistryviews.org |

| N-Acylated Systems | N-Acylation (synthesis) | Not a reduction process | rsc.org |

The electrochemical characterization of this compound and its derivatives would likely employ techniques such as cyclic voltammetry and controlled-potential electrolysis. These methods would allow for the determination of reduction potentials, the number of electrons transferred in the process, and the identification of the reduction products. Such studies would provide valuable insights into the molecule's electronic structure and its potential applications in areas like electrosynthesis. acs.org

Computational and Theoretical Investigations of 1 Acetyl 2,3 Dihydroquinolin 4 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. nih.gov For 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, DFT calculations provide a foundational understanding of its chemical nature.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. nih.gov

Table 1: Hypothetical Electronic Properties of this compound (Illustrative) Note: The following data is illustrative and not based on published experimental or computational results for the specific compound.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Several important parameters that describe the global reactivity of a molecule can be derived from the HOMO and LUMO energies. These include chemical hardness (η), softness (S), electronegativity (χ), dipole moment (μ), and the fraction of electron transfer (ΔN). nih.gov

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. Softness is the reciprocal of hardness. nih.gov

Electronegativity (χ) : This parameter quantifies the ability of a molecule to attract electrons.

Fraction of Electron Transfer (ΔN) : This value predicts the tendency of a molecule to donate or accept electrons in a reaction.

Table 2: Hypothetical Quantum Chemical Parameters for this compound (Illustrative) Note: The following data is illustrative and not based on published experimental or computational results for the specific compound.

| Parameter | Definition | Illustrative Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 eV |

| Chemical Softness (S) | 1 / η | 0.43 eV-1 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.15 eV |

| Dipole Moment (μ) | - | 3.5 D |

| Fraction of Electron Transfer (ΔN) | (χA - χB) / 2(ηA + ηB) | Varies with reactant |

DFT can also be used to calculate key thermodynamic parameters, such as the enthalpy of formation. This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. Such calculations are vital for understanding the stability of the molecule and the energetics of reactions in which it participates.

Computational methods are instrumental in predicting and interpreting spectroscopic data. For this compound, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) spectra (1H and 13C). By calculating the magnetic shielding of each nucleus, theoretical chemical shifts can be obtained, which are invaluable for assigning signals in experimental spectra and confirming the molecular structure. nuph.edu.ua

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The 2,3-dihydroquinolin-4(1H)-one core is not planar, and the acetyl group at the N1 position introduces additional conformational flexibility. Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformers. mdpi.com MD simulations, in particular, can model the dynamic behavior of the molecule over time, providing insights into its conformational landscape and the transitions between different low-energy states. mdpi.com

Analysis of Tautomeric Equilibria and Intramolecular Interactions

Tautomerism is a significant consideration for quinolinone derivatives. This compound can theoretically exist in equilibrium with its enol tautomer, 1-acetyl-4-hydroxy-1,2-dihydroquinoline. Computational studies can determine the relative stabilities of these tautomeric forms by calculating their energies. nuph.edu.uaresearchgate.net In many quinolin-4(1H)-one systems, the keto form is found to be the more stable tautomer. nuph.edu.uaresearchgate.net

Furthermore, the geometry of the molecule can allow for intramolecular interactions, such as hydrogen bonding. In the case of the enol tautomer, an intramolecular hydrogen bond could potentially form between the hydroxyl group at C4 and the carbonyl oxygen of the acetyl group. Computational analysis can quantify the strength and geometric parameters of such interactions, which can significantly influence the molecule's conformation and reactivity. researchgate.netnih.gov

Correlation of Computational Data with Experimental Observations (e.g., Reaction Mechanisms, Antioxidant Efficiency)

Computational chemistry serves as a powerful tool to complement experimental findings, providing detailed insights into reaction mechanisms and predicting the chemical behavior of molecules like this compound. By modeling the electronic structure and energetics of reactants, transition states, and products, researchers can elucidate reaction pathways that are challenging to observe experimentally.

Reaction Mechanisms:

Theoretical studies on related quinolinone structures have demonstrated the utility of computational methods in understanding their synthesis and reactivity. For instance, density functional theory (DFT) calculations have been employed to investigate the mechanisms of various reactions, including cycloadditions and functionalizations. In the context of the synthesis of pyrrolidinedione derivatives from coumarin, a related heterocyclic system, computational analysis revealed the energy barriers for each step of the reaction, including Michael addition, Nef-type rearrangement, and cyclization. rsc.org The study showed that the presence of a water molecule could significantly lower the energy barrier for certain steps, highlighting the role of the solvent in the reaction mechanism. rsc.org

Similarly, for the C5 functionalization of 2-arylquinolin-4(1H)-ones, a plausible reaction mechanism was proposed based on control experiments and is supported by computational modeling. acs.org These studies typically involve locating the transition state structures and calculating their energies to determine the most favorable reaction pathway. For this compound, computational approaches can be used to model its synthesis, for example, through the cyclization of an appropriate N-acylated anthranilic acid derivative. nih.gov The calculations can predict the feasibility of the reaction under different conditions and identify key intermediates.

Furthermore, computational studies can rationalize the observed regioselectivity and stereoselectivity in reactions involving quinolinone scaffolds. For example, in 1,3-dipolar cycloaddition reactions involving related heterocyclic systems, DFT calculations have successfully predicted the observed regioselectivity by comparing the energies of the possible transition states. researchgate.net

Antioxidant Efficiency:

The antioxidant potential of a compound is its ability to neutralize harmful free radicals. Computational methods are widely used to predict the antioxidant efficiency of molecules by calculating several key parameters. nih.gov These parameters are often correlated with experimental antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. sapub.orgresearchgate.net

The primary mechanisms of antioxidant action that can be investigated computationally are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. The key parameter for this mechanism is the Bond Dissociation Enthalpy (BDE). A lower BDE for a specific X-H bond (e.g., C-H or N-H) indicates that the hydrogen atom can be more easily abstracted, suggesting a higher antioxidant activity via the HAT mechanism. nih.govfrontiersin.org

Single Electron Transfer-Proton Transfer (SET-PT): This mechanism involves two steps: the antioxidant first transfers an electron to the free radical, followed by the transfer of a proton. The relevant parameters are the Ionization Potential (IP), which relates to the ease of electron donation, and the Proton Dissociation Enthalpy (PDE). frontiersin.orgresearchgate.net

Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the antioxidant first loses a proton, and then the resulting anion transfers an electron to the free radical. The key parameters are the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE). frontiersin.org

Computational studies on various heterocyclic compounds, including quinazolin-4-one derivatives, have shown that the presence and position of substituent groups significantly influence their antioxidant activity. sapub.orgfrontiersin.org For this compound, computational analysis would likely focus on the lability of the hydrogen atoms at the C2 and C3 positions of the dihydroquinoline ring, as well as any hydrogens on the acetyl group. By calculating the BDE for these C-H bonds, one can predict the most likely site for hydrogen atom donation.

The following table illustrates the types of data that can be generated from computational studies to predict antioxidant activity, based on findings for related antioxidant molecules. frontiersin.orgresearchgate.net

| Parameter | Description | Implication for Antioxidant Activity |

| BDE (Bond Dissociation Enthalpy) | Energy required to break a bond homolytically. | Lower BDE indicates easier hydrogen donation (better HAT antioxidant). |

| IP (Ionization Potential) | Energy required to remove an electron. | Lower IP indicates easier electron donation (better SET-PT antioxidant). |

| PDE (Proton Dissociation Enthalpy) | Enthalpy change for the removal of a proton. | A factor in the SET-PT mechanism. |

| PA (Proton Affinity) | Negative of the enthalpy change for protonation. | Lower PA indicates easier proton loss (better SPLET antioxidant). |

| ETE (Electron Transfer Enthalpy) | Enthalpy change for the transfer of an electron from the deprotonated antioxidant. | A factor in the SPLET mechanism. |

By comparing the calculated values for this compound with those of known antioxidants, a theoretical prediction of its antioxidant potential can be made. These computational insights can then guide experimental studies to verify the predicted activity.

Linear and Nonlinear Optical Property Computations

The investigation of linear and nonlinear optical (NLO) properties of organic molecules is a significant area of materials science research, driven by the potential applications of these materials in technologies such as optoelectronics and photonics. nih.gov Computational chemistry provides a powerful avenue for the prediction and understanding of the NLO properties of molecules like this compound.

Linear Optical Properties:

Linear optical properties describe how a material responds linearly to an applied electric field, such as that of light. Key parameters include the dipole moment (μ), linear polarizability (α), and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that influences the electronic properties and reactivity of a molecule. nih.gov

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are used to calculate these properties. For this compound, these calculations can provide insights into its electronic structure and potential for charge transfer, which are fundamental to its optical behavior.

Nonlinear Optical (NLO) Properties:

Nonlinear optics describes the behavior of light in materials where the polarization responds nonlinearly to the electric field of the light. This can lead to phenomena such as frequency doubling and optical switching. The key parameters for NLO activity are the first hyperpolarizability (β) and the second hyperpolarizability (γ). For a molecule to have a non-zero β, it must be non-centrosymmetric.

Computational studies on various organic molecules have established a link between molecular structure and NLO response. nih.gov Key structural features that enhance NLO properties include:

The presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This creates a "push-pull" electronic system that facilitates intramolecular charge transfer upon excitation.

A large difference in the dipole moments of the ground and excited states.

A small HOMO-LUMO gap, which indicates greater polarizability.

For this compound, the acetyl group acts as an electron-withdrawing group, while the dihydroquinoline ring system can act as a π-electron system. Computational analysis can determine the extent of charge transfer and predict the magnitude of the hyperpolarizabilities. The following table summarizes the key parameters computed to evaluate NLO properties.

| Parameter | Symbol | Description | Relevance to NLO Properties |

| Dipole Moment | μ | A measure of the separation of positive and negative charges in a molecule. | A large ground-state dipole moment can contribute to NLO activity. |

| Linear Polarizability | α | The measure of the ease with which the electron cloud of a molecule can be distorted by an electric field. | A prerequisite for hyperpolarizability. |

| First Hyperpolarizability | β | The first-order nonlinear response of a molecule to an electric field. | A key indicator of second-order NLO activity. |

| Second Hyperpolarizability | γ | The second-order nonlinear response of a molecule to an electric field. | A key indicator of third-order NLO activity. |

| HOMO-LUMO Gap | ΔE | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap generally correlates with larger hyperpolarizabilities. |

Computational chemists can use various levels of theory, from Hartree-Fock (HF) and DFT to more advanced methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, to calculate these NLO parameters. nih.gov The choice of method and basis set is crucial for obtaining accurate predictions. By performing these calculations for this compound, researchers can assess its potential as a candidate for NLO materials, guiding further experimental synthesis and characterization.

Advanced Applications in Chemical Synthesis and Research

Scaffold Applications in Complex Organic Synthesis

The inherent reactivity of the 1-acetyl-2,3-dihydroquinolin-4(1H)-one core makes it an ideal building block for constructing elaborate molecular architectures. Its utility is particularly evident in the synthesis of fused heterocyclic systems and as a precursor for natural product synthesis.

Construction of Polycyclic and Fused Heterocyclic Systems

The chemistry of 4-hydroxyquinolin-2(1H)-ones, of which this compound is a key derivative, has garnered significant attention for the synthesis of fused heterocyclic systems. researchgate.net The presence of a reactive acetyl group and the quinolone core allows for various cyclization and condensation reactions to build additional rings onto the primary scaffold.

One prominent application is the synthesis of pyrano[3,2-c]quinoline derivatives. These compounds are often prepared through one-pot multicomponent reactions. For instance, reacting a 4-hydroxy-2-quinolinone derivative with an aldehyde and a source of active methylene (B1212753), such as malononitrile, can yield complex pyrano[3,2-c]quinoline structures. nih.govekb.eg The reaction typically proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. nih.gov Similarly, acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols have been developed to produce various pyrano[3,2-c]quinolones. nih.gov

Another significant class of fused systems derived from this scaffold is the pyrazolo[4,3-c]quinoline family. These are typically synthesized via the cyclocondensation of 3-acetyl-4-hydroxyquinolin-2(1H)-ones with hydrazine (B178648) derivatives. researchgate.net This reaction provides a direct route to the pyrazolo-fused quinolinone core, which has been explored for various biological activities, including anti-inflammatory properties. researchgate.netnih.gov The versatility of the quinolinone starting material allows for the introduction of a wide range of substituents on both the quinoline (B57606) and the newly formed pyrazole rings, facilitating the creation of diverse chemical libraries.

The scaffold's utility extends to other fused systems, including pyrimido[5',4':5,6]pyrano[3,2-c]quinolines and pyrrolo[3,4-c]quinolines, demonstrating its broad applicability in constructing diverse and complex polycyclic molecules. ekb.egfrontiersin.org

| Fused Heterocyclic System | Synthetic Precursors/Reagents | Reaction Type | Reference |

| Pyrano[3,2-c]quinoline | 4-hydroxy-2-quinolinone, Aldehydes, Malononitrile | Multicomponent Condensation | nih.gov |

| Pyrano[3,2-c]quinolone | 4-hydroxy-1-methylquinolin-2(1H)-one, Propargylic Alcohols | Acid-Catalyzed Tandem Reaction | nih.gov |

| Pyrazolo[4,3-c]quinoline | 3-acetyl-4-hydroxyquinolin-2(1H)-one, Hydrazines | Cyclocondensation | researchgate.net |

| Pyrimido[5',4':5,6]pyrano[3,2-c]quinoline | 2-Amino-4H-pyrano[3,2-c]quinoline derivative, Formic Acid/Acetic Anhydride | Cyclization | ekb.eg |

| Pyrrolo[3,4-c]quinoline | Diketene, Isatin, Primary Amines | Multicomponent Reaction | frontiersin.org |

Development of Key Intermediates for Alkaloid Synthesis

The 1,2,3,4-tetrahydroquinoline ring system is a fundamental structural motif present in a vast number of natural alkaloids. nih.gov These alkaloids exhibit a wide range of biological activities, and their synthesis is a major focus of organic chemistry. The tetrahydroisoquinoline alkaloids, a closely related class, are known to originate biosynthetically from precursors like β-phenylethylamine. nih.gov

This compound, as a pre-functionalized tetrahydroquinoline, represents a key intermediate for the synthesis of more complex alkaloid structures. Its acetyl group and ketone functionality provide reactive handles for introducing further complexity and for constructing the intricate polycyclic frameworks characteristic of many alkaloids. nih.gov The development of efficient annulation strategies to build upon such scaffolds is crucial for the total synthesis of bioactive natural products. nih.gov For example, the synthesis of spirocyclic and benzyltetrahydroisoquinoline alkaloids often involves the strategic construction of the core heterocyclic system from functionalized precursors. nih.gov The inherent structure of this compound makes it a valuable starting point for synthetic routes targeting these and other complex alkaloid families.

Derivatization for Enhanced Research Utility

The modification of the this compound scaffold is a powerful strategy in medicinal chemistry to enhance its utility in research, particularly for drug discovery and development.

Bioisosteric Modifications for Scaffold Exploration

Scaffold hopping and bioisosteric replacement are key strategies in drug design aimed at identifying novel core structures with improved potency, selectivity, or pharmacokinetic properties. unipa.it Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects.

The quinolinone core is a successful bioisosteric replacement for the chromone scaffold found in flavonoids, a class of natural products with diverse biological activities. unipa.it The replacement of the endocyclic oxygen atom in the chromone ring with a nitrogen atom leads to the corresponding quinolinone derivative. This substitution can significantly alter the chemical and biological properties of the resulting molecule, sometimes leading to analogues with improved profiles. This scaffold-hopping approach from natural flavonoids to quinolinone-based structures highlights the value of the this compound framework in exploring new chemical space for therapeutic applications. unipa.it

Functionalization Strategies for Structure-Activity Relationship (SAR) Methodologies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. gardp.orgnih.gov By systematically modifying a lead compound, chemists can identify the key structural features responsible for its therapeutic effects and optimize them. gardp.org

The this compound scaffold offers multiple positions for functionalization, making it an excellent template for SAR studies. Modifications can be made at the acetyl group, the nitrogen atom of the heterocycle, and various positions on the benzene (B151609) ring. For instance, SAR studies on 4-phenylquinolin-2(1H)-one derivatives have shown that substitutions on the quinoline core and the phenyl ring can dramatically influence anticancer activity. nih.gov Similarly, the synthesis of novel 4-aminoquinoline-hydrazone and isatin hybrids has been used to explore SAR for developing new antibacterial agents. mdpi.com These studies involve creating libraries of related compounds by introducing different substituents and evaluating how these changes affect their biological potency and selectivity. This systematic approach allows for the rational design of more effective and less toxic therapeutic agents. nih.govnih.gov

| Modification Site on Quinolinone Core | Example of Functionalization | Target Biological Activity | Reference |

| Position 4 | Introduction of substituted benzyloxy groups | Anticancer | nih.gov |

| Position 4 | Formation of hydrazone linkage with isatin | Antibacterial | mdpi.com |

| Positions 6, 7, 8 | Introduction of various substituents (e.g., methoxy, chloro) | Anticancer | nih.gov |

| N-1 Position | Alkylation | Antioxidant (in greases) | scirp.org |

Role as Antioxidants in Specific Chemical Systems (e.g., Lubricating Greases)

Beyond its role in synthesis and medicinal chemistry, derivatives of this compound have found practical application in industrial chemistry, notably as antioxidants in lubricating greases. scirp.org

Lubricating greases are susceptible to oxidative degradation, especially under high-temperature conditions, which leads to a loss of performance and shortened equipment life. scirp.org Antioxidant additives are incorporated into grease formulations to inhibit these oxidative processes. Quinolinone derivatives have been synthesized and evaluated for this specific purpose. scirp.orgresearchgate.net

These compounds function primarily as radical scavengers. The oxidation of lubricants proceeds via a free-radical chain reaction. precisionlubrication.com The quinolinone derivatives, particularly those with phenolic-like 4-hydroxy groups or aminic structures, can donate a hydrogen atom to neutralize highly reactive peroxy radicals, thereby terminating the oxidation chain. scirp.orgprecisionlubrication.com The resulting quinolinone radical is stabilized by resonance, making it less reactive and unable to propagate the chain reaction. precisionlubrication.com

A study evaluating various 4-hydroxy quinolinone derivatives found that their antioxidant efficiency in lithium lubricating grease was influenced by the substituents on the quinolinone core. scirp.org For example, the presence of an electron-donating butyl group on the nitrogen atom was found to enhance antioxidant activity, likely by stabilizing the radical formed during the inhibition process. scirp.org These findings demonstrate a specialized and effective application of the quinolinone scaffold in stabilizing industrial chemical systems.

Design and Synthesis of Specialized Molecular Probes and Tools

The unique structural framework of this compound makes it an intriguing scaffold for the development of specialized molecular probes and research tools. These probes are instrumental in chemical biology and medicinal chemistry for identifying and characterizing biological targets, elucidating mechanisms of action, and facilitating drug discovery processes. The design of such tools involves the strategic incorporation of reporter groups, reactive moieties, and affinity tags onto the core quinolinone structure.

The general architecture of a molecular probe derived from this compound would typically consist of three key components:

Recognition Element: The this compound core itself, which provides the binding affinity and selectivity for a specific biological target.

Reporter Group: A moiety that enables detection and quantification of the probe-target interaction. Common reporter groups include fluorescent dyes for imaging applications or isotopic labels for analytical techniques.

Reactive Group/Affinity Tag: A functional group that allows for covalent linkage to the biological target (e.g., a photoreactive group for photoaffinity labeling) or a tag for enrichment and purification of the target protein (e.g., biotin).

The synthesis of these molecular probes necessitates versatile chemical strategies that allow for the regioselective functionalization of the this compound scaffold without compromising its binding affinity for the target.

Fluorescent Probes

Fluorescent probes are powerful tools for visualizing and tracking biological processes in real-time. The development of fluorescent probes based on the this compound scaffold would involve the covalent attachment of a fluorophore. The selection of the fluorophore is critical and depends on the specific application, considering factors such as excitation and emission wavelengths, quantum yield, and photostability.

The synthesis of a fluorescent probe would typically involve modifying the this compound core to introduce a reactive handle, such as an amino or carboxyl group, on the aromatic ring. This functionalized quinolinone can then be coupled with a fluorophore that has a complementary reactive group (e.g., an N-hydroxysuccinimide ester or isothiocyanate).

Hypothetical Synthetic Route to a Fluorescent Probe:

Nitration of the Aromatic Ring: Introduction of a nitro group onto the aromatic ring of this compound, likely at the 6-position, can be achieved through standard electrophilic aromatic substitution reactions.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This provides an amine-functionalized quinolinone.

Coupling with a Fluorophore: The resulting amino-quinolinone derivative can be reacted with an amine-reactive fluorescent dye, for example, a succinimidyl ester of a cyanine dye, to yield the final fluorescent probe.

| Fluorophore Class | Excitation Max (nm) | Emission Max (nm) | Reactive Group for Coupling |

|---|---|---|---|

| Fluorescein | ~494 | ~521 | Isothiocyanate (FITC), NHS ester |

| Rhodamine | ~550 | ~573 | Isothiocyanate (TRITC), NHS ester |

| Cyanine (e.g., Cy5) | ~649 | ~670 | NHS ester |

| BODIPY | Varies with structure | Varies with structure | NHS ester, Maleimide |

Photoaffinity Probes

Photoaffinity labeling is a powerful technique to identify the specific binding partners of a small molecule within a complex biological sample. A photoaffinity probe based on this compound would be designed to bind reversibly to its target and then, upon photoactivation, form a covalent bond with the target protein.

The design of such a probe involves the incorporation of a photoreactive moiety, such as a diazirine, benzophenone, or aryl azide (B81097). These groups are chemically inert in the dark but form highly reactive species upon exposure to UV light, leading to covalent cross-linking with nearby amino acid residues in the binding pocket of the target protein. Often, these probes also include a reporter tag, like biotin or a clickable alkyne, to facilitate the subsequent detection and enrichment of the labeled protein.

Hypothetical Design and Synthesis of a Photoaffinity Probe:

A multifunctional probe could be synthesized by introducing a linker at a non-essential position on the this compound scaffold. This linker would possess a photoreactive group at one terminus and an affinity tag at the other. For instance, a linker containing a diazirine and a terminal alkyne could be attached to the aromatic ring of the quinolinone. After photolabeling and cell lysis, the alkyne tag would allow for the "click" reaction with an azide-containing reporter molecule, such as biotin-azide, for subsequent affinity purification on streptavidin beads.

| Component | Example | Key Features |

|---|---|---|

| Photoreactive Group | Phenyl Azide | Forms a reactive nitrene upon photolysis. |

| Benzophenone | Forms a triplet diradical that can abstract a hydrogen atom. | |

| Trifluoromethylphenyldiazirine | Generates a highly reactive carbene; smaller and less perturbing than other groups. | |

| Reporter Tag | Biotin | High-affinity interaction with avidin and streptavidin for enrichment. |

| Alkyne/Azide | Used for bioorthogonal "click" chemistry ligation to a reporter molecule. |

Biotinylated Probes

Biotinylated probes are invaluable for affinity-based purification and identification of target proteins. The high affinity of the biotin-streptavidin interaction allows for the efficient capture of the probe-protein complex from a complex mixture.

The synthesis of a biotinylated this compound probe would involve the conjugation of biotin to the quinolinone core, typically via a flexible linker to minimize steric hindrance and preserve the binding affinity of the quinolinone for its target. The point of attachment on the quinolinone scaffold would be a position that is not critical for target recognition. Similar to the fluorescent probes, this often involves functionalization of the aromatic ring.

General Synthetic Approach for a Biotinylated Probe:

Functionalization of the Quinolinone: Introduction of a reactive handle (e.g., an amine or carboxylic acid) on the this compound core.

Linker Attachment: Coupling of a bifunctional linker to the functionalized quinolinone. The linker would have a complementary reactive group on its other end.

Biotin Conjugation: Reaction of the linker-modified quinolinone with an activated form of biotin, such as biotin-NHS ester, to form the final biotinylated probe.

The successful design and synthesis of these specialized molecular probes derived from this compound would provide powerful tools to dissect complex biological systems and accelerate the discovery of new therapeutic agents.

Mechanistic Studies of Biological Activity of 1 Acetyl 2,3 Dihydroquinolin 4 1h One and Its Derivatives in Vitro Focus

In Vitro Pharmacological Target Identification and Characterization

Identifying the specific molecular targets of a compound is a foundational step in understanding its mechanism of action. For derivatives of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, in vitro studies have successfully identified interactions with several distinct classes of biological macromolecules, including enzymes and receptors.

Enzyme Inhibition Studies (e.g., p21-activated kinase (PAK) inhibitors)

Enzyme inhibition is a common mechanism through which therapeutic agents exert their effects. While the broader quinolinone class has been investigated against various enzymes, specific derivatives of the 2,3-dihydroquinolin-4(1H)-one core have been identified as potent inhibitors of succinate dehydrogenase (SDH).

Succinate Dehydrogenase (SDH) Inhibition: A study focused on novel 2,3-dihydroquinolin-4(1H)-one analogues found that they exhibited significant inhibitory activity against SDH, an enzyme complex involved in both the citric acid cycle and the mitochondrial respiratory chain. nih.govmdpi.com The inhibitory activities of these compounds were evaluated and compared with the commercial fungicide fluopyram. Notably, compound 4e (structure detailed in the compound table) demonstrated superior inhibitory activity against SDH compared to fluopyram. nih.gov Molecular modeling suggested that this compound could bind strongly to the active site of the SDH enzyme. nih.gov

p21-activated kinases (PAKs): PAKs are a family of enzymes that act as key regulators of cell survival, proliferation, and migration, making them attractive therapeutic targets, particularly in oncology. nih.govresearchgate.net While direct inhibition of PAKs by this compound itself is not prominently documented, the development of kinase inhibitors often involves scaffolds that are structurally related. The study of PAK inhibitors provides a framework for how such characterization is performed. For example, inhibitors are typically evaluated for their ability to block the catalytic activity of the kinase in biochemical assays, often determining an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Receptor Modulation Investigations (e.g., Steroid Hormone Receptor Modulators)

Beyond enzyme inhibition, quinolinone derivatives have been shown to modulate the function of cellular receptors. Research has identified a series of 4-hydroxy-3-nitroquinolin-2(1H)-ones, which are structurally related to the core topic compound, as novel antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov

The NMDA receptor is a crucial ion channel in the central nervous system. The activity of these quinolinone derivatives was assessed by their ability to inhibit the binding of a known radioligand, [3H]DCKA, to rat brain membranes. nih.gov Selected compounds were further tested for functional antagonism using electrophysiological assays in Xenopus oocytes expressing specific NMDA receptor subunits. nih.gov The most potent compound identified in this series was 5,6,7-trichloro HNQ , which displayed an IC50 of 220 nM in the binding assay and a Kb of 79 nM in the functional assay, demonstrating high selectivity for NMDA receptors over AMPA receptors. nih.gov

Antiviral Mechanisms in Cell Culture Models (e.g., MERS-CoV inhibition)

The antiviral potential of this chemical class has been demonstrated in studies against the Middle East respiratory syndrome coronavirus (MERS-CoV). MERS-CoV is a single-stranded RNA virus that relies on host cell machinery for its life cycle, presenting multiple targets for therapeutic intervention. nih.gov

A high-content screening of a large chemical library identified 3-acetyl-6-chloro-2-(isopropylamino)-8-(trifluoromethyl)quinolin-4(1H)-one as a primary hit against MERS-CoV. nih.gov This discovery prompted the synthesis and evaluation of a series of 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives. nih.govnih.gov Their antiviral activity was characterized in VERO cell culture models by determining the half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50). The ratio of these values (CC50/IC50) provides a selectivity index (SI), which is a measure of the compound's therapeutic window. One of the most potent compounds developed, 6,8-difluoro-3-isobutyryl-2-((2,3,4-trifluorophenyl)amino)quinolin-4(1H)-one (6u) , exhibited a high inhibitory effect with an IC50 of 86 nM and low toxicity (CC50 > 25 μM). nih.govnih.gov

Cellular Pathway Interrogation in Controlled Environments

Once a molecular target is identified, subsequent research aims to understand how modulation of that target affects broader cellular pathways. For instance, inhibiting a kinase like PAK4 is known to attenuate downstream signaling cascades. Pharmacological inhibition of PAK4 can disrupt the LIM domain kinase 1 (LIMK1)-Cofilin pathway, which is involved in cytoskeletal formation and cell migration. nih.gov Similarly, suppression of PAK4 has been found to mitigate the activation of the PI3K/AKT pathway, a critical signaling network for cell survival and proliferation. nih.gov

In the context of antiviral research, the MERS-CoV inhibitors derived from the dihydroquinolinone scaffold exert their effect by interrupting the viral life cycle within the host cell. nih.gov While the precise mechanism was not fully elucidated in the initial report, potential targets include processes like viral entry, genome replication, or virion packaging. nih.gov The in vitro cell culture models are essential for this interrogation, allowing researchers to measure the reduction in viral replication in a controlled environment.

Structure-Activity Relationship (SAR) Methodologies in Preclinical Research for Target Engagement

Structure-Activity Relationship (SAR) analysis is a fundamental methodology in medicinal chemistry that systematically modifies the structure of a lead compound to identify key chemical features responsible for its biological activity. patsnap.com This iterative process is crucial for enhancing potency and selectivity.

For the 3-acyl-2-amino-1,4-dihydroquinolin-4(1H)-one derivatives developed as MERS-CoV inhibitors, extensive SAR studies were conducted. nih.gov Researchers systematically varied the substituents at multiple positions on the quinolone ring.

Positions 5, 6, and 8: Modifications were made to the quinolone ring to explore the effects of different functional groups. It was found that compounds with electron-donating groups, such as 8-isopropyl or 6,8-dimethyl, showed no inhibitory effects. nih.gov

Position 3: The acetyl group was replaced with other acyl groups, like an isobutyryl group, which contributed to enhanced potency in some derivatives. nih.gov

Position 2: The amino group was substituted with various aniline derivatives. The presence of specific fluorine substitutions on the phenylamino ring was found to be critical for high activity. nih.gov

This systematic optimization led to the identification of compound 6u , which incorporated an isobutyryl group at position 3 and a 6,8-difluoro substitution on the quinolinone core, as a highly potent inhibitor. nih.gov

Table 1: SAR of 3-acyl-2-amino-1,4-dihydroquinolin-4(1H)-one Derivatives against MERS-CoV Data sourced from Yoon et al., 2019. nih.gov

| Compound | R1 (at position 3) | R2 (at position 2) | Substituents (positions 5-8) | IC50 (μM) | CC50 (μM) |

| 1 | Acetyl | Isopropylamino | 6-Chloro, 8-Trifluoromethyl | 0.82 | >25 |

| 6a | Acetyl | Isopropylamino | 8-Isopropyl | >25 | >25 |

| 6b | Acetyl | Isopropylamino | 6,8-Dimethyl | >25 | >25 |

| 6u | Isobutyryl | 2,3,4-Trifluorophenylamino | 6,8-Difluoro | 0.086 | >25 |

Similarly, SAR studies on 4-hydroxy-3-nitroquinolin-2(1H)-one derivatives as NMDA receptor antagonists revealed that substitutions at the 5-, 6-, and 7-positions generally increased potency, whereas substitutions at the 8-position led to a sharp decrease in activity. nih.gov

Design Principles for Lead Optimization in Drug Discovery (Excluding Clinical Outcomes)

Lead optimization is the iterative process of refining a promising lead compound to enhance its therapeutic potential for preclinical development. patsnap.com This involves improving not only its efficacy and selectivity but also its pharmacokinetic properties, often referred to as ADME (absorption, distribution, metabolism, and excretion). patsnap.comcreative-biostructure.com The goal is to transform a biologically active molecule into a viable drug candidate. patsnap.com

Key strategies in lead optimization include:

Chemical Modification: Utilizing synthetic chemistry to modify the lead structure to improve target binding and reduce off-target effects. This includes techniques like bioisosteric replacement, where a functional group is swapped with a chemically similar group to improve biological or physical properties. patsnap.com

In Vitro Profiling: Assessing the optimized compounds in a battery of in vitro assays to measure properties such as metabolic stability (e.g., in liver microsomes), cell permeability, and potential for off-target effects like hERG channel binding. creative-biostructure.com

The development of the MERS-CoV inhibitor 6u serves as a practical example of lead optimization. Starting from the initial hit compound, the systematic SAR-driven modifications were designed not just to increase antiviral potency but also to improve its drug-like characteristics. The resulting compound, 6u , was found to have good metabolic stability and low hERG binding affinity, both of which are critical properties for a preclinical candidate. nih.govnih.gov This process highlights the transition from a biologically active "hit" to a "lead" that has been optimized for further development.

Q & A

Q. What are the common synthetic routes for preparing 1-Acetyl-2,3-dihydroquinolin-4(1H)-one?

The compound is typically synthesized via acetylation of 2,3-dihydroquinolin-4(1H)-one using acetic anhydride (Ac₂O) under reflux conditions . Alternative methods include cyclization reactions between 2-aminoacetophenone and substituted benzaldehydes catalyzed by organobases like pyrrolidine in aqueous ethanol, which offers greener conditions and high yields .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- ¹H/¹³C NMR : For structural elucidation of substituents and confirmation of the acetyl group (e.g., δ ~2.1 ppm for CH₃ in acetyl) .

- IR spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and NH/OH groups .

- X-ray crystallography : SHELX software is widely used for structural refinement, particularly for resolving twinned or high-resolution data .

Q. What are the key physical properties (e.g., melting point, solubility) of this compound?

- Melting Point : Derivatives range from 140–196°C depending on substituents .

- Solubility : Generally soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water .

- Storage : Stable at 2–8°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized for palladium-catalyzed synthesis of this compound derivatives?

Optimization involves:

Q. How does the introduction of sulfonyl groups at position 1 affect the anticancer activity of 2,3-dihydroquinolin-4(1H)-one derivatives?

Sulfonyl groups enhance cytotoxicity by improving membrane permeability and interaction with cellular targets. For example, 1-phenylsulfonyl analogs exhibit IC₅₀ values <10 µM in HL-60 leukemia cells, with selectivity over normal HUVEC cells . Substituent size and electronic effects (e.g., electron-withdrawing groups) further modulate activity .

Q. How to resolve contradictions in cytotoxic activity data between different cancer cell lines for this compound analogs?

Discrepancies may arise from:

- Cell line specificity : HL-60 (leukemia) vs. MCF-7 (breast cancer) differ in apoptotic signaling pathways .

- Assay conditions : Variations in incubation time, serum concentration, or MTT protocol sensitivity .

- Structural modifications : Substituents at positions 2 and 7 significantly alter activity profiles (e.g., ethyl vs. phenyl groups) .

Q. What methodological approaches are used to analyze stereochemical outcomes in dihydroquinolinone synthesis?

Q. What challenges arise in crystallographic refinement of this compound derivatives using SHELX software?

Challenges include:

- Twinned data : Requires careful handling of HKLF 5 format in SHELXL .

- Disorder modeling : Acetyl or sulfonyl groups may exhibit positional disorder, necessitating PART instructions .

- High-resolution limits : Data beyond 0.8 Å resolution improves parameterization but demands advanced synchrotron sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.